molecular formula C24H28N4O B10928132 (6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone

(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone

Cat. No.: B10928132
M. Wt: 388.5 g/mol
InChI Key: AZZHRCSKHWWCKT-UHFFFAOYSA-N
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Description

(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of these compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as plug-flow metalation/formylation and the use of stable intermediates like bisulfite adducts are utilized to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE stands out due to its specific substitution pattern, which enhances its selectivity and potency as a TRK inhibitor. This unique structure allows for better interaction with the kinase domains, leading to more effective inhibition of cancer cell proliferation .

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

(6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)-(2-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H28N4O/c1-2-13-28-23-20(16-25-28)19(15-21(26-23)17-11-12-17)24(29)27-14-7-6-10-22(27)18-8-4-3-5-9-18/h3-5,8-9,15-17,22H,2,6-7,10-14H2,1H3

InChI Key

AZZHRCSKHWWCKT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCCCC4C5=CC=CC=C5

Origin of Product

United States

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